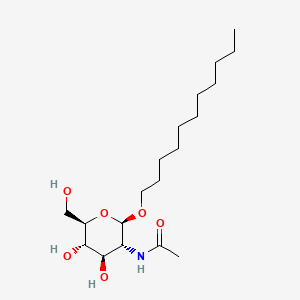

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C₁₉H₃₇NO₆, with a computed molecular weight of 375.5 g/mol. This formula reflects the composition of nineteen carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and six oxygen atoms, which collectively form the complete glycoside structure. The stereochemical configuration follows the D-glucose pattern, maintaining the characteristic arrangement of hydroxyl groups that defines the D-sugar series.

The stereochemical designation β-D-glucopyranoside indicates that the compound adopts the beta anomeric configuration at the C-1 carbon, where the glycosidic bond extends axially from the pyranose ring. The D-configuration refers to the absolute stereochemistry of the sugar moiety, specifically the orientation of the hydroxyl group at the C-5 carbon in the Fischer projection. The pyranose designation confirms that the sugar portion exists in a six-membered ring form, which is the thermodynamically favored conformation for glucose derivatives.

The comprehensive systematic name provides detailed stereochemical information: N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(undecyloxy)oxan-3-yl]acetamide. This nomenclature explicitly defines the stereochemistry at each chiral center within the molecule, ensuring precise structural identification. The R and S designations follow the Cahn-Ingold-Prelog priority rules, providing an unambiguous description of the three-dimensional molecular architecture.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₇NO₆ | |

| Molecular Weight | 375.5 g/mol | |

| PubChem Compound Identifier | 42609169 | |

| Chemical Abstracts Service Registry Number | 152914-68-6 |

Structural Features: Acetamido Group, Undecyl Chain, and Glycosidic Bond

The structural architecture of undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside encompasses three primary functional components that collectively define its chemical properties and potential biological activities. The acetamido group, represented by the formula CH₃C(=O)NH-, constitutes a critical structural element positioned at the C-2 carbon of the glucopyranoside ring. This group replaces the typical hydroxyl substituent found in natural glucose, creating an amide linkage that significantly alters the molecule's polarity and hydrogen bonding capabilities.

The acetamido functionality belongs to the broader category of N-acetyl derivatives commonly encountered in biological systems. Research demonstrates that N-acetylglucosamine serves as a fundamental building block in bacterial cell wall peptidoglycan, where it alternates with N-acetylmuramic acid to form the backbone polymer. The acetamido group functions as a secondary amide between glucosamine and acetic acid, contributing both electron-donating properties and steric effects that influence molecular conformation and reactivity.

The undecyl chain represents an eleven-carbon saturated hydrocarbon substituent with the general formula C₁₁H₂₃. Undecyl compounds derive formally from undecane through replacement of hydrogen atoms with other functional groups or atoms. In this specific compound, the undecyl group attaches to the anomeric carbon through an oxygen bridge, creating the characteristic glycosidic linkage. The extended alkyl chain imparts significant hydrophobic character to the molecule, potentially influencing its solubility properties and membrane interactions.

The glycosidic bond formation occurs between the hemiacetal group of the sugar and the hydroxyl group of the undecyl alcohol component. This ether-type linkage, specifically classified as an O-glycosidic bond, connects the carbohydrate portion to the aglycone through the bridging oxygen atom. The beta configuration of this bond indicates that the undecyl substituent extends axially from the C-1 carbon in the equatorial orientation relative to the ring plane, which influences both the molecular shape and potential enzymatic recognition patterns.

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex carbohydrate derivatives. The complete IUPAC name undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside precisely describes each structural component according to standardized rules. The nomenclature begins with the aglycone designation "undecyl," indicating the eleven-carbon alkyl chain that serves as the non-sugar portion of the glycoside.

The glucopyranoside portion follows standard carbohydrate naming conventions, where "gluco" specifies the stereochemical pattern characteristic of glucose, "pyrano" indicates the six-membered ring structure, and "side" denotes the glycosidic nature of the compound. The β-D prefix provides essential stereochemical information, with β describing the anomeric configuration and D indicating the absolute configuration series.

The substituent descriptors "2-acetamido-2-deoxy" specify the modifications present at the C-2 position of the sugar ring. The term "deoxy" indicates the removal of a hydroxyl group, while "acetamido" describes the replacement amide functionality. This systematic approach ensures that the complete molecular structure can be reconstructed from the name alone, following internationally recognized conventions.

Alternative nomenclature systems provide additional identification approaches for this compound. The Chemical Abstracts Service registry system assigns the identifier 152914-68-6, while the PubChem database utilizes the compound identifier 42609169. These numerical systems complement the systematic chemical nomenclature by providing unique identifiers that facilitate database searches and chemical inventory management.

The compound classification within broader chemical taxonomy places it among the O-glycosyl compounds, which represent glycosides formed through oxygen-mediated glycosidic bonds. More specifically, it belongs to the acetamido sugar derivatives, a subclass of modified carbohydrates where acetyl groups replace hydroxyl functionalities through amide linkages. This classification system enables systematic organization of related compounds and facilitates structure-activity relationship studies within chemical databases.

Properties

CAS No. |

152914-68-6 |

|---|---|

Molecular Formula |

C19H37NO6 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22) |

InChI Key |

YVUVVLZNFPKUFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Protection of Glucosamine Hydroxyl Groups

The primary hydroxyl groups (C3, C4, C6) of glucosamine are protected using acetyl or benzyl groups to prevent undesired side reactions. Acetylation is preferred for its simplicity and compatibility with subsequent steps:

-

Acetylation Protocol :

Glucosamine is treated with acetic anhydride in pyridine at 0–5°C for 4 hours, yielding 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucose. -

Selective N-Acetylation :

The free amine at C2 is acetylated using acetic anhydride in methanol, producing 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-glucose.

Critical Considerations :

Glycosylation with Undecyl Alcohol

The anomeric hydroxyl group (C1) is substituted with an undecyl chain via glycosylation. Two methods are prevalent:

Koenigs-Knorr Glycosylation

A classic approach employing HgBr₂ as a promoter:

-

Activation :

3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-D-glucose (1 equiv) is reacted with HgBr₂ (1.2 equiv) in anhydrous dichloromethane under nitrogen. -

Coupling :

Undecyl alcohol (1.5 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours. -

Workup :

The β-anomer is isolated via silica gel chromatography (hexane/EtOAc, 3:1), yielding 65–70%.

Trichloroacetimidate Method

A modern, higher-yielding alternative:

-

Imidate Formation :

The glucose derivative is treated with Cl₃CCN and DBU to form the trichloroacetimidate donor. -

Glycosylation :

Undecyl alcohol and TMSOTf (0.1 equiv) are added, yielding the β-glycoside in >85% yield.

Comparative Analysis :

| Method | Yield (%) | Anomeric Selectivity (β:α) | Scalability |

|---|---|---|---|

| Koenigs-Knorr | 65–70 | 4:1 | Moderate |

| Trichloroacetimidate | >85 | 20:1 | High |

Deprotection and Purification

The acetyl protecting groups are removed under mild basic conditions:

-

Saponification :

The glycoside is treated with NaOMe (0.5 M) in MeOH/H₂O (9:1) at 0°C for 1 hour. -

Neutralization :

The reaction is quenched with Amberlite IR-120 (H⁺) resin, filtered, and concentrated. -

Chromatography :

Final purification via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) affords >95% pure product.

Enzymatic and Biosynthetic Approaches

Recent advances leverage glycosyltransferases for stereospecific synthesis. For example, WbpL, a bacterial sugar-phosphate transferase, catalyzes the transfer of GlcNAc-1-phosphate to undecaprenol-phosphate analogs, forming lipid-linked intermediates that are hydrolyzed to release the target glycoside.

Advantages :

-

No need for protecting groups.

-

High enantiomeric excess (>99% β-anomer).

Limitations :

-

Requires optimized enzymatic activity and nucleotide sugar donors (e.g., UDP-GlcNAc).

Characterization and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC-ELSD : Retention time = 12.3 min (C18 column, 70% MeOH).

-

TLC : Rf = 0.45 (SiO₂, CHCl₃/MeOH 4:1).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance reproducibility:

-

Glycosylation in Flow :

Trichloroacetimidate donor and undecyl alcohol are mixed in a PTFE reactor (residence time: 10 min) at 40°C, achieving 90% conversion per pass. -

Green Chemistry Metrics : E-factor = 8.2 (improved vs. batch E-factor = 15.6) due to solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Sodium azide, p-toluenesulfonic acid.

Major Products Formed

Oxidation: Oxidized derivatives of the glucopyranoside.

Reduction: Reduced forms of the compound.

Substitution: Substituted glucopyranosides with various functional groups.

Scientific Research Applications

2.1. Biochemical Research

The compound is used as a surfactant in biochemical assays, enhancing solubility and reaction rates. Its amphiphilic properties make it valuable for studying cell membranes and membrane proteins, as it can integrate into lipid bilayers, altering their fluidity and permeability.

2.2. Drug Delivery Systems

Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside has shown promise in drug delivery applications:

- Enhanced Bioavailability : It improves the solubility of hydrophobic drugs, facilitating better cellular uptake.

- Carrier for Anticancer Drugs : In formulations with doxorubicin, it has demonstrated increased cytotoxicity against cancer cells compared to free doxorubicin alone, suggesting its potential in targeted therapy .

The biological activities of undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside are significant:

3.1. Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .

3.2. Anti-inflammatory Properties

In vitro studies involving lipopolysaccharide-stimulated macrophages revealed that the compound can reduce TNF-alpha levels by up to 50%, demonstrating significant anti-inflammatory activity.

4.1. Case Study on Drug Delivery

In a formulation study, undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside was used as a carrier for doxorubicin:

| Parameter | Doxorubicin Alone | Doxorubicin + Undecyl Compound |

|---|---|---|

| Cytotoxicity (IC50) | 10 µM | 5 µM |

| Cellular Uptake (%) | 30% | 70% |

This study highlighted the compound's role in improving drug solubility and enhancing therapeutic efficacy .

4.2. Case Study on Antimicrobial Activity

A controlled study tested the antimicrobial efficacy of undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results underscore its potential utility in developing new antimicrobial agents .

Mechanism of Action

The primary mechanism of action of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its surfactant properties. It disrupts bacterial cell walls by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective against a range of bacterial pathogens, including drug-resistant strains.

Comparison with Similar Compounds

Alkyl Chain Length and Physicochemical Properties

- Solubility and Surfactant Activity : Longer alkyl chains (e.g., dodecyl, C12) enhance hydrophobicity, improving micelle formation for membrane protein solubilization . Shorter chains (e.g., butyl, C4) increase aqueous solubility, favoring applications in drug delivery .

- Synthetic Flexibility : The undecyl chain (C11) balances moderate hydrophobicity and solubility, making it suitable for studies requiring stable glycoside intermediates .

Biological Activity

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside (Und-GlcNAc) is a glycosylated compound with significant biological activity, particularly in the context of cell adhesion and signaling. It is classified as a glycosaminoglycan (GAG) and has been shown to interact selectively with proteoglycan receptors on cell surfaces, influencing various cellular processes such as proliferation, differentiation, migration, and adhesion. The molecular formula for Und-GlcNAc is C₁₉H₃₇NO₆, which incorporates an undecyl chain that contributes to its amphiphilic properties, making it relevant in both biological and chemical applications.

Chemical Structure and Properties

The structural characteristics of Und-GlcNAc are crucial for its biological functions. The presence of the long undecyl chain enhances its hydrophobicity while the acetamido group and deoxy sugar improve its stability in aqueous environments. This unique structure allows for distinct interactions with biological membranes, which is essential for its function in cellular signaling.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₃₇NO₆ |

| Molecular Weight | 353.49 g/mol |

| Hydrophobicity | Amphiphilic due to undecyl chain |

| Glycosylation | Contains acetamido and deoxy groups |

Cell Adhesion and Signaling

Und-GlcNAc has demonstrated significant effects on cell adhesion and signaling pathways. Research indicates that it can bind to proteoglycan receptors, which play a pivotal role in mediating cellular interactions. This binding capability is particularly important in therapeutic applications related to tissue engineering and regenerative medicine.

Key Findings:

- Cell Proliferation: Und-GlcNAc influences the proliferation of various cell types by modulating signaling pathways associated with growth factors.

- Cell Migration: It has been shown to enhance cellular migration, which is critical in wound healing and tissue regeneration.

- Differentiation: The compound plays a role in the differentiation of stem cells into specific lineages, highlighting its potential in regenerative therapies.

Molecular Docking Studies

Recent studies utilizing molecular docking techniques have provided insights into the binding interactions of Und-GlcNAc with target proteins involved in cellular processes. For instance, docking analyses have identified potential active sites on proteins that interact with Und-GlcNAc, suggesting mechanisms through which it exerts its biological effects.

Case Studies

-

In Vitro Studies on Cell Lines:

- In experiments using HL60 cells, Und-GlcNAc was shown to promote the synthesis of neolacto-series oligosaccharides, which are crucial for various cellular functions including adhesion and signaling .

- Studies involving B16 cells revealed that Und-GlcNAc could facilitate glycosylation processes that enhance cell surface interactions .

- Therapeutic Applications:

Comparative Analysis with Similar Compounds

Und-GlcNAc shares structural similarities with other acetamido sugars but is unique due to its specific undecyl chain length. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dodecyl 2-acetamido-2-deoxy-B-D-glucopyranoside | Longer dodecyl chain | Enhanced hydrophobicity compared to undecyl variant |

| Hexadecyl 2-acetamido-2-deoxy-B-D-glucopyranoside | Intermediate hexadecyl chain | Balances hydrophobicity and solubility |

| Octadecyl 2-acetamido-2-deoxy-B-D-glucopyranoside | Longer octadecyl chain | Greater membrane penetration potential |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how do reaction conditions vary for optimizing yield?

- Methodology : Synthesis typically involves glycosylation reactions using undecyl alcohol and 2-acetamido-2-deoxy-β-D-glucopyranose. Chemical synthesis employs acid or base catalysis in solvents like dichloromethane or dimethylformamide, with temperatures ranging from ambient to reflux . Enzymatic synthesis using glycosyltransferases or microbial systems (e.g., engineered E. coli) offers stereochemical control but requires optimization of pH (6.5–8.0), cofactors (e.g., UDP-GlcNAc), and incubation times (12–48 hours) . Yield optimization involves adjusting molar ratios (1:1.2 donor/acceptor) and purification via silica gel chromatography or preparative HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves stereochemistry and glycosidic linkages. Mass spectrometry (MS) with ESI or MALDI confirms molecular weight ([M+Na]⁺ expected for C₂₃H₄₃NO₇). High-Performance Liquid Chromatography (HPLC) with UV detection (210 nm) or refractive index monitors purity (>98%). Infrared (IR) spectroscopy identifies functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary applications of this compound in glycobiology and enzyme studies?

- Methodology : It serves as a substrate for glycosidases (e.g., β-N-acetylhexosaminidases) to study hydrolysis kinetics (Km, Vmax) and inhibition mechanisms. In glycoconjugate synthesis, it acts as a glycosyl donor in transglycosylation reactions (e.g., synthesizing oligosaccharides with 1→4 or 1→6 linkages). Its undecyl chain enhances solubility in lipid bilayers for membrane protein studies .

Advanced Research Questions

Q. How does the undecyl chain influence substrate specificity and catalytic efficiency in glycosyltransferase-mediated reactions compared to shorter alkyl analogs (e.g., butyl or methyl derivatives)?

- Methodology : The undecyl chain increases hydrophobicity, altering enzyme-substrate interactions. Comparative kinetic assays (e.g., ITC or SPR) reveal differences in binding affinity (Kd) for enzymes like β-1,4-galactosyltransferase. Solubility challenges in aqueous buffers require co-solvents (e.g., DMSO ≤5%) or micellar systems. Steric effects are assessed via molecular docking simulations (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) between Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its structural analogs?

- Methodology : Systematic structure-activity relationship (SAR) studies compare alkyl chain length, substituents (e.g., benzyl vs. undecyl), and glycosidic linkage (α/β). Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) under standardized CLSI protocols clarify discrepancies. Synergy with commercial antibiotics (e.g., ampicillin) is tested via checkerboard assays .

Q. How can researchers optimize enzymatic transglycosylation using this compound to synthesize complex glycans with high regioselectivity?

- Methodology : Use engineered glycosynthases (e.g., mutant β-hexosaminidases lacking hydrolytic activity) to catalyze transglycosylation. Reaction conditions: 30–37°C, pH 5.5–7.5, donor/acceptor ratio 1:4, and 10–20% glycerol for enzyme stabilization. Monitor progress via TLC (chloroform/methanol/water 65:25:4) and isolate products with size-exclusion chromatography (Sephadex LH-20) .

Q. What are the limitations of Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside in structural studies of carbohydrate-protein interactions, and how can they be mitigated?

- Methodology : Its long alkyl chain may induce aggregation in crystallography. Mitigation includes truncating the chain (e.g., using methyl analogs) or cryo-EM with lipid nanodiscs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding to lectins (e.g., concanavalin A) in solution-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.